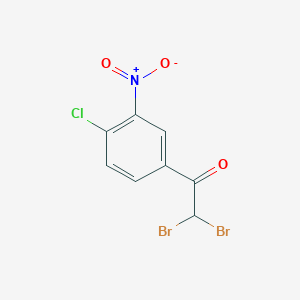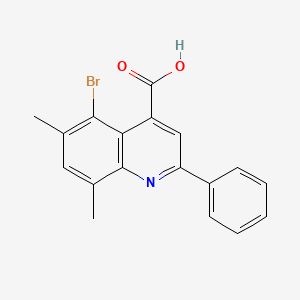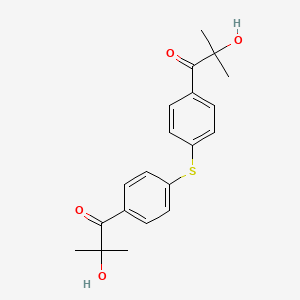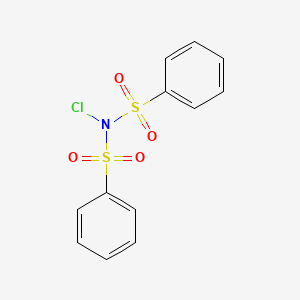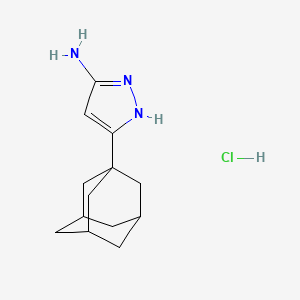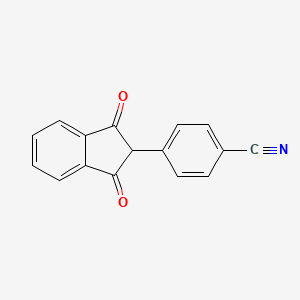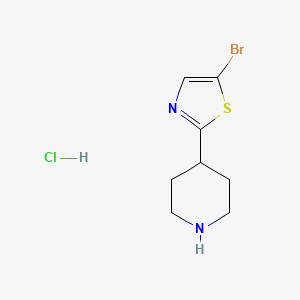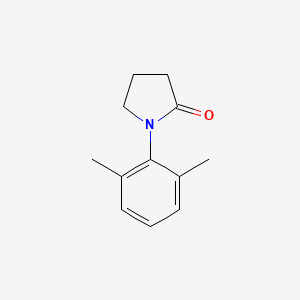![molecular formula C10H9NO6 B13692124 4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 4435-99-8](/img/structure/B13692124.png)
4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Carboxymethyl)amino]isophthalic acid is an organic compound with a semi-rigid structure, characterized by the presence of carboxymethyl and amino groups attached to an isophthalic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-[(Carboxymethyl)amino]isophthalic acid can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Carboxymethyl)amino]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
4-[(Carboxymethyl)amino]isophthalic acid has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-[(Carboxymethyl)amino]isophthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For instance, in drug delivery systems, the compound can form complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(Carboxymethyl)amino]isophthalic acid: Similar in structure but with different coordination properties.
4-[(Carboxymethyl)amino]terephthalic acid: Another related compound with a different arrangement of functional groups.
Uniqueness
4-[(Carboxymethyl)amino]isophthalic acid is unique due to its semi-rigid structure and the presence of both carboxymethyl and amino groups, which provide versatile coordination sites. This makes it particularly useful in the synthesis of complex materials and in various scientific applications .
Propriétés
Numéro CAS |
4435-99-8 |
|---|---|
Formule moléculaire |
C10H9NO6 |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
4-(carboxymethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO6/c12-8(13)4-11-7-2-1-5(9(14)15)3-6(7)10(16)17/h1-3,11H,4H2,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
RGJWPDKBCQVLNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)C(=O)O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


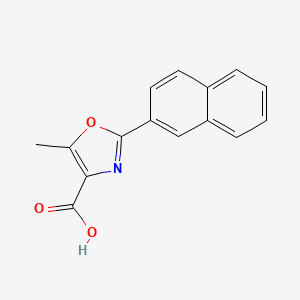
![1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)

